molecular formula C13H12Cl2N2O B2878353 2-chloro-N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide CAS No. 866042-73-1

2-chloro-N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide

Cat. No.: B2878353
CAS No.: 866042-73-1
M. Wt: 283.15
InChI Key: LWBCMDZSFPGJCQ-UHFFFAOYSA-N
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Description

2-chloro-N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide is an organic compound with the molecular formula C13H12Cl2N2O It is characterized by the presence of a pyrrole ring and two chlorine atoms attached to the benzyl and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide typically involves the reaction of 2-chloro-6-(1H-pyrrol-1-yl)benzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation Reactions: The pyrrole ring can undergo oxidation to form different derivatives.

    Reduction Reactions: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation Reactions: Reagents such as potassium permanganate and hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted acetamides.

    Oxidation Reactions: Products include oxidized pyrrole derivatives.

    Reduction Reactions: Products include amine derivatives.

Scientific Research Applications

2-chloro-N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of microbial growth or interference with cellular processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,6-dimethylphenyl)acetamide
  • 2-chloro-N-(2,4-dinitrophenyl)acetamide
  • 2-chloro-N-arylacetamide

Uniqueness

2-chloro-N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide is unique due to the presence of the pyrrole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-[(2-chloro-6-pyrrol-1-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O/c14-8-13(18)16-9-10-11(15)4-3-5-12(10)17-6-1-2-7-17/h1-7H,8-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBCMDZSFPGJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C(=CC=C2)Cl)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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